molecular formula C9H11NO B13053822 2-(1-Aminoprop-2-EN-1-YL)phenol

2-(1-Aminoprop-2-EN-1-YL)phenol

Cat. No.: B13053822
M. Wt: 149.19 g/mol
InChI Key: CQMVBTHCPSLLDF-UHFFFAOYSA-N
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Description

2-(1-Aminoprop-2-en-1-yl)phenol is an organic compound with the molecular formula C9H11NO It is characterized by the presence of an amino group attached to a prop-2-en-1-yl chain, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoprop-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For example, the reaction of an aryl halide with an allylamine under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoprop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

2-(1-Aminoprop-2-en-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminoprop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The amino group can also form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Aniline: Contains an amino group attached to a benzene ring.

    Allylamine: Features an amino group attached to a propene chain.

Uniqueness

2-(1-Aminoprop-2-en-1-yl)phenol is unique due to the presence of both an amino group and a phenol group connected through a prop-2-en-1-yl chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(1-aminoprop-2-enyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,8,11H,1,10H2

InChI Key

CQMVBTHCPSLLDF-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1O)N

Origin of Product

United States

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